9-Bromo-10-hydroxycamptothecin
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Overview
Description
9-Bromo-10-hydroxycamptothecin is a derivative of camptothecin, a naturally occurring alkaloid found in the Camptotheca acuminata tree. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . The addition of a bromine atom at the 9th position and a hydroxyl group at the 10th position enhances its biological activity and solubility, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-hydroxycamptothecin typically involves the bromination of 10-hydroxycamptothecin. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-10-hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 10-hydroxycamptothecin.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 10-Hydroxycamptothecin.
Substitution: Various substituted camptothecin derivatives with enhanced biological activity.
Scientific Research Applications
9-Bromo-10-hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other camptothecin derivatives with improved properties.
Biology: Studied for its effects on DNA replication and transcription.
Mechanism of Action
The primary mechanism of action of 9-Bromo-10-hydroxycamptothecin is the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis in cancer cells . Additionally, the bromine and hydroxyl groups enhance the compound’s binding affinity and specificity to the enzyme .
Comparison with Similar Compounds
10-Hydroxycamptothecin: Lacks the bromine atom, resulting in lower potency and solubility.
Topotecan: A semi-synthetic derivative with a dimethylaminomethyl group at the 9th position, used clinically for cancer treatment.
Irinotecan: Another semi-synthetic derivative with a bulky side chain, used for treating colorectal cancer.
Uniqueness: 9-Bromo-10-hydroxycamptothecin stands out due to its enhanced biological activity and solubility compared to its parent compound, 10-hydroxycamptothecin. The presence of the bromine atom increases its potency, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C19H14BrN3O5 |
---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
8-bromo-19-ethyl-19-hydroxy-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,8,10,15(20)-hexaene-7,14,18-trione |
InChI |
InChI=1S/C19H14BrN3O5/c1-2-19(27)11-4-13-15-8(3-9-12(22-15)5-21-16(24)14(9)20)6-23(13)17(25)10(11)7-28-18(19)26/h3-5,27H,2,6-7H2,1H3,(H,21,24) |
InChI Key |
HDLREYPVTCMZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C(=O)NC=C5N=C4C3=C2)Br)O |
Origin of Product |
United States |
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